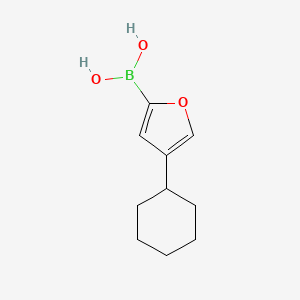

(4-Cyclohexylfuran-2-yl)boronic acid

Description

Properties

Molecular Formula |

C10H15BO3 |

|---|---|

Molecular Weight |

194.04 g/mol |

IUPAC Name |

(4-cyclohexylfuran-2-yl)boronic acid |

InChI |

InChI=1S/C10H15BO3/c12-11(13)10-6-9(7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |

InChI Key |

MPBHOEZOPPGNBX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CO1)C2CCCCC2)(O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Palladium catalysts such as $$\text{Pd(dba)}2$$ (dibenzylideneacetone palladium) or $$\text{Pd(OAc)}2$$ (palladium acetate) are employed with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) to enhance reactivity. The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with $$\text{B}2\text{pin}2$$ and reductive elimination to yield the boronic ester. Subsequent hydrolysis affords the boronic acid.

A typical procedure involves heating 4-cyclohexyl-2-bromofuran (1.0 equiv), $$\text{B}2\text{pin}2$$ (1.2 equiv), $$\text{Pd(OAc)}_2$$ (2 mol%), and dppf (4 mol%) in tetrahydrofuran (THF) at 80°C for 12 hours. After quenching with aqueous HCl, the product is extracted and purified via recrystallization. Reported yields for analogous furan boronic acids range from 60% to 85%.

Metal-Free Heteroatom-Directed C–H Borylation

Recent advances in metal-free borylation enable direct functionalization of C–H bonds. For (4-cyclohexylfuran-2-yl)boronic acid, the furan oxygen serves as a directing group to facilitate sp²-C–H activation.

Reaction Design and Conditions

Inspired by frustrated Lewis pair chemistry, BBr₃ acts as the boron source, while a bulky base (e.g., 2,6-lutidine) mitigates premature deactivation. The furan’s oxygen coordinates to BBr₃, forming a borate intermediate that undergoes 1,5-sigmatropic rearrangement to install the boron atom at the C2 position (Figure 1).

A representative protocol involves stirring 4-cyclohexylfuran (1.0 equiv) with BBr₃ (1.5 equiv) and 2,6-lutidine (2.0 equiv) in dichloromethane at −40°C for 6 hours. Quenching with ice water followed by acidification (pH 0.8–1.5) precipitates the boronic acid, which is isolated via filtration (yield: 70–90%).

Advantages Over Traditional Methods

This approach eliminates transition metals, reducing costs and purification steps. The reaction’s tolerance for diverse substituents, including halides and cyclic frameworks, makes it suitable for scalable synthesis.

Boronate Ester Transesterification

Transesterification of boronate esters with diols offers an alternative route. While less direct, this method benefits from mild conditions and high stereocontrol.

Synthesis of Boronate Esters

4-Cyclohexylfuran-2-yl trifluoroborate is prepared by treating 4-cyclohexylfuran with trimethyl borate in the presence of a Lewis acid (e.g., BF₃·OEt₂). The intermediate boronate ester is then transesterified with a diol (e.g., pinacol) under acidic conditions.

For example, refluxing 4-cyclohexylfuran (1.0 equiv) with trimethyl borate (3.0 equiv) and BF₃·OEt₂ (0.1 equiv) in toluene yields the trifluoroborate ester. Subsequent reaction with pinacol (1.2 equiv) in methanol at 25°C for 4 hours affords the pinacol boronate, which is hydrolyzed to the boronic acid using HCl (yield: 65–75%).

Stability Considerations

Boronate esters derived from cis-diols exhibit superior stability. For instance, six-membered boronic esters (e.g., those with 1,2-cyclohexanediol) are more stable than five-membered analogues, enabling easier handling and storage.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (4-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.

Substitution: The boronic acid can participate in substitution reactions, where the boron atom is replaced by another functional group.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Bases: Such as potassium carbonate or sodium hydroxide for various reactions.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Alcohols/Ketones: Formed through oxidation.

Substituted Furans: Formed through substitution reactions.

Scientific Research Applications

(4-Cyclohexylfuran-2-yl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclohexylfuran-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

- (4-Formylfuran-2-yl)boronic Acid : Features a formyl group instead of cyclohexyl. The electron-withdrawing formyl group may lower pKa compared to cyclohexyl’s electron-donating effect, enhancing reactivity in aqueous environments .

- (4-Bromofuran-2-yl)boronic Acid: Bromine’s electronegativity and moderate steric bulk could increase binding selectivity in cross-coupling reactions compared to cyclohexyl’s non-polar nature .

Physicochemical Properties

Acidity (pKa) and Reactivity

- The cyclohexyl group’s electron-donating nature may raise the pKa of (4-cyclohexylfuran-2-yl)boronic acid compared to nitro- or fluorine-substituted analogues, reducing its ionization at physiological pH (7.4) .

- In contrast, 4-nitrophenyl boronic acid’s low pKa (~8.2) enables efficient conversion to 4-nitrophenol under basic conditions, a trait less likely in the cyclohexyl derivative due to reduced electrophilicity .

Solubility and Stability

- Compounds like [4-(4-propan-2-yloxyphenyl)phenyl]boronic Acid precipitate in RPMI culture medium, highlighting challenges with hydrophobic substituents. The cyclohexyl group may similarly reduce aqueous solubility, necessitating formulation optimization for in vitro studies .

- Boronic acids with polar substituents (e.g., hydroxyl, methoxy) exhibit improved solubility and stability, whereas alkyl groups like cyclohexyl may require co-solvents or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.